



An In-depth Technical Guide to the Galvinoxyl Free Radical

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Galvinoxyl free radical, a stable phenoxyl radical widely utilized in chemical and biological research. This document covers its fundamental chemical identity, structural details, and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in antioxidant assays, providing a valuable resource for laboratory work.

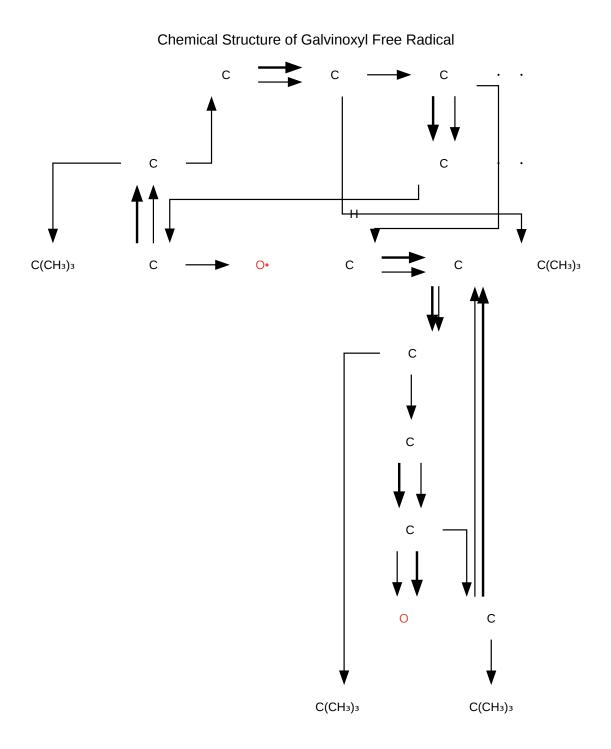
Chemical Identity and Structure

The Galvinoxyl free radical, also known as Coppinger's radical, is a commercially available and remarkably stable free radical.[1][2] Its stability is attributed to the steric hindrance provided by the bulky tert-butyl groups and the extensive delocalization of the unpaired electron across its conjugated π -system.[2]

CAS Number: 2370-18-5

The chemical structure of the Galvinoxyl free radical is presented below.





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Caption: Chemical structure of the Galvinoxyl free radical.



Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the Galvinoxyl free radical is provided in the tables below.

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C29H41O2	[1]
Molecular Weight	421.63 g/mol	[3]
Appearance	Dark red to dark purple crystalline powder	[2]
Melting Point	158-159 °C	[3]
Storage Temperature	2-8 °C	[3]
Redox Potential (Ered)	0.07 V (vs. SCE in MeCN)	[4]
Redox Potential (Eox)	2.2 V (vs. SCE in MeCN)	[4]

Table 2: Spectroscopic and Structural Data

Parameter	Value	Reference(s)
UV-Vis λmax	430 nm (dominant), 860 nm	[4]
Crystal System	Monoclinic	[1]
Space Group	C2/c	[1]
C-O Radical Bond Distance	1.27 Å	[1][5]
C(ar)-CH-C(ar) Bond Angle	134°	[1][4][5]
Dihedral Angle (between phenyl groups)	12°	[1][4][5]



Experimental Protocols

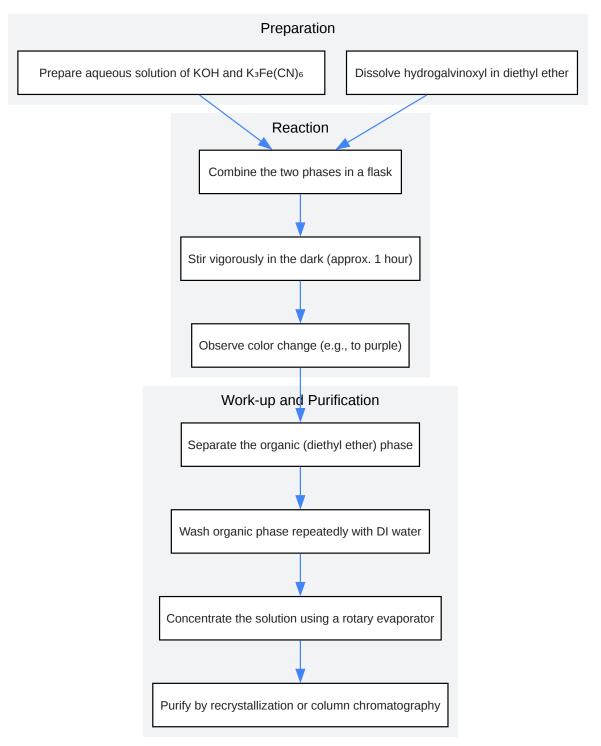
This section provides detailed methodologies for the synthesis of the Galvinoxyl free radical and its use in a common radical scavenging assay.

Synthesis of Galvinoxyl Free Radical

The Galvinoxyl free radical is typically synthesized by the oxidation of its corresponding parent phenol, hydrogalvinoxyl.[1] A common method utilizes potassium hexacyanoferrate(III) as the oxidizing agent in a biphasic system.



Synthesis Workflow for Galvinoxyl Free Radical



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Caption: Generalized workflow for the synthesis of Galvinoxyl.



Materials:

- Hydrogalvinoxyl (parent phenol)
- Potassium hydroxide (KOH)
- Potassium hexacyanoferrate(III) (K₃Fe(CN)₆)
- · Diethyl ether
- Deionized (DI) water
- Round bottom flask
- · Magnetic stirrer

Protocol:

- Prepare the Oxidizing Solution: In a flask, dissolve potassium hydroxide and potassium hexacyanoferrate(III) in deionized water.
- Prepare the Phenol Solution: In a separate container, dissolve the hydrogalvinoxyl starting material in diethyl ether.
- Reaction: Combine the aqueous oxidizing solution and the organic phenol solution in a round bottom flask.
- Stirring: Stir the two-phase mixture vigorously at room temperature, protected from light, for approximately 50-60 minutes. The reaction progress can be monitored by a color change of the solution to a deep purple, indicating the formation of the Galvinoxyl radical.[5]
- Work-up: After the reaction is complete, stop the stirring and allow the layers to separate.
- Extraction: Carefully separate the organic (diethyl ether) phase, which contains the product.
- Washing: Wash the organic phase multiple times with DI water to remove any remaining inorganic salts.



- Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude Galvinoxyl radical can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography.[6]

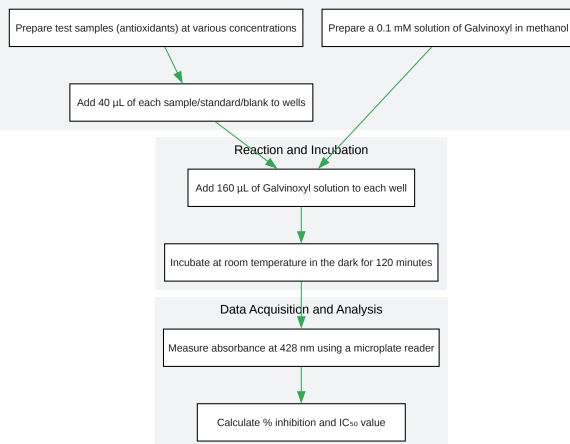
Radical Scavenging Activity Assay (Spectrophotometric Method)

Galvinoxyl is frequently used to assess the hydrogen-donating ability and radical scavenging potential of antioxidant compounds. The assay is based on the discoloration of the Galvinoxyl radical as it is neutralized by the antioxidant.



Assay Setup (e.g., in 96-well plate)

Workflow for Galvinoxyl Radical Scavenging Assay



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Caption: Workflow for a typical Galvinoxyl scavenging assay.

Materials:

- Galvinoxyl free radical
- Methanol (or other suitable solvent like ethanol)



- Test compounds (potential antioxidants)
- Standard antioxidants (e.g., BHT, BHA, Ascorbic Acid)
- 96-well microplate
- Microplate reader

Protocol:

- Preparation of Galvinoxyl Solution: Prepare a 0.1 mM solution of Galvinoxyl free radical in methanol.
- Preparation of Test Samples: Prepare a series of dilutions of the test compounds and standard antioxidants in the same solvent.
- Assay Procedure:
 - \circ In a 96-well microplate, add 40 μ L of the various concentrations of the test samples or standards to different wells. Include a blank control containing only the solvent.
 - To each well, add 160 μL of the 0.1 mM Galvinoxyl solution.
- Incubation: Incubate the microplate at room temperature for 120 minutes in the dark.
- Measurement: After the incubation period, measure the absorbance of each well at 428 nm using a microplate reader.
- Calculation: The radical scavenging activity is calculated as the percentage of Galvinoxyl inhibition using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where:

A_control is the absorbance of the control (Galvinoxyl solution without antioxidant).



 A_sample is the absorbance of the reaction mixture (Galvinoxyl solution with the test compound).

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the Galvinoxyl radicals) can then be determined by plotting the scavenging activity against the concentration of the test compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or Electron Spin Resonance, ESR) is a direct and highly sensitive technique for studying free radicals like Galvinoxyl. It provides information about the electronic structure and the local environment of the unpaired electron.

Sample Preparation:

- Prepare a dilute solution of the Galvinoxyl radical in a suitable solvent (e.g., toluene, ethanol, or octanol).[4][7] The concentration should be optimized to obtain a good signal-to-noise ratio without significant line broadening due to spin-spin interactions. A typical starting concentration is around 0.1 mmol/dm³.[7]
- Transfer the solution into a standard EPR quartz capillary tube.
- Place the capillary tube into the EPR spectrometer's resonant cavity, ensuring it is positioned in the most sensitive region.

Generalized Instrument Settings (X-Band CW-EPR): The following are typical starting parameters for an X-band continuous-wave EPR spectrometer. These settings may require optimization based on the specific instrument and sample concentration.

- Microwave Frequency: ~9.4 GHz
- Microwave Power: Low power (e.g., 1-5 mW) is typically used to avoid saturation of the signal.[8]
- Center Field: Approximately 330-340 mT (corresponding to a g-factor of ~2.0)
- Sweep Width: Sufficient to cover the entire spectrum (e.g., 5-10 mT).



- Modulation Frequency: 100 kHz is standard.
- Modulation Amplitude: Should be less than the narrowest peak-to-peak linewidth to avoid signal distortion (e.g., 0.01-0.1 mT).
- Sweep Time: 60-180 seconds.
- Time Constant: Typically set to a fraction of the sweep time divided by the number of data points (e.g., 0.1-0.3 s).[8]

Data Analysis: The resulting EPR spectrum of Galvinoxyl in solution will show a characteristic hyperfine splitting pattern. This pattern arises from the interaction of the unpaired electron with magnetic nuclei in the molecule, primarily the methine proton and the four equivalent aromatic protons.[1] Analysis of the spectrum can yield information on hyperfine coupling constants and g-values, which are sensitive to the radical's structure and environment. For radical scavenging studies, the decrease in the EPR signal intensity over time is monitored to quantify the reaction rate.[3][7]

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